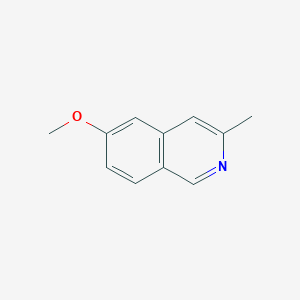

6-Methoxy-3-methylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

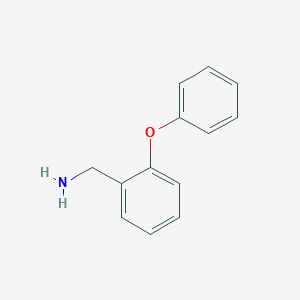

6-Methoxy-3-methylisoquinoline is a compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 and is a solid at room temperature . The compound contains a total of 25 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 pyridine .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-3-methylisoquinoline consists of 25 bonds in total. This includes 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 pyridine .

Physical And Chemical Properties Analysis

6-Methoxy-3-methylisoquinoline is a solid at room temperature . It has a molecular weight of 173.21 . The compound is sealed in dry and stored at 2-8°C .

Aplicaciones Científicas De Investigación

Metabolism in Antimalarial Agents

6-Methoxy-3-methylisoquinoline and its derivatives, as seen in the metabolism of 8-aminoquinoline antimalarial agents, are pivotal in understanding the toxicology and pharmacology of compounds like primaquine. Studies have shown that primaquine metabolites, including those with methoxy groups, are key in the formation of compounds that can lead to methemoglobinemia, highlighting their significance in drug metabolism and safety evaluation (Strother et al., 1981).

Antioxidant Properties and Applications

The exploration of analogues of ethoxyquin, such as 6-methoxy variants for their antioxidant efficacy, provides insight into their potential use in preserving polyunsaturated fatty acids in fish meal and other applications. The stability and efficacy of these analogues in preventing spontaneous combustion and degradation of valuable nutrients have been a subject of research, indicating their broad applicability in food preservation and possibly in pharmacological contexts to combat oxidative stress (de Koning, 2002).

Role in Therapeutics

The tetrahydroisoquinoline scaffold, to which 6-methoxy-3-methylisoquinoline structurally relates, has been identified as a 'privileged scaffold' in medicinal chemistry. This structure is central to the development of a wide range of therapeutic agents, including anticancer and antimalarial drugs. The clinical evaluation of derivatives of this scaffold, such as trabectedin for soft tissue sarcomas, underscores the potential of 6-methoxy-3-methylisoquinoline and related compounds in drug discovery and development (Singh & Shah, 2017).

Analytical Methods in Antioxidant Activity Determination

The study of antioxidants, including compounds related to 6-methoxy-3-methylisoquinoline, is vital for understanding their role in preventing oxidative damage. Various analytical methods used in determining antioxidant activity provide a framework for evaluating the efficacy of these compounds in neutralizing free radicals, further contributing to their potential therapeutic applications in diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

Potential Anti-inflammatory and Anticancer Agents

Isoquinoline derivatives, including those with methoxy groups, have been studied for their pharmacological activities, showing promising antimicrobial, antibacterial, antitumor, and other biological activities. The exploration of these compounds for their structure-activity relationships points towards their potential applications as anti-inflammatory and anticancer agents, highlighting the importance of further research in this area (Dembitsky et al., 2015).

Safety and Hazards

The safety information for 6-Methoxy-3-methylisoquinoline indicates that it has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

Like other isoquinoline derivatives, it may interact with various enzymes, receptors, or proteins within the cell, leading to changes in cellular function

Biochemical Pathways

Isoquinoline derivatives can interact with multiple biochemical pathways, depending on their specific structure and the presence of functional groups

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of 6-Methoxy-3-methylisoquinoline’s action are currently unknown. Given the lack of specific information about this compound, it is difficult to predict its precise effects. Based on its structural similarity to other isoquinoline derivatives, it may have potential therapeutic effects .

Propiedades

IUPAC Name |

6-methoxy-3-methylisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFSFYPWBSAISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372942 |

Source

|

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methylisoquinoline | |

CAS RN |

14446-31-2 |

Source

|

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the synthetic route for producing 6-methoxy-3-methylisoquinoline according to the research?

A1: The research paper describes the synthesis of 6-methoxy-3-methylisoquinoline (VIII) through a modified Vilsmeier reaction. This involves heating 3-methoxyphenylacetone (VII) with formamide in the presence of phosphoryl chloride []. This reaction also yields other products, including 4-β-formylaminovinyl-5-m-methoxyphenylpyrimidine (IX), 9-methoxybenzo[f]quinazoline (X), and 7-methoxybenzo[f]quinazoline (XI) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)